molecular formula C12H8I2O2 B12953921 5,5'-Diiodo-[1,1'-biphenyl]-2,2'-diol

5,5'-Diiodo-[1,1'-biphenyl]-2,2'-diol

Cat. No.: B12953921
M. Wt: 438.00 g/mol
InChI Key: NQPMNGDKXAKHHR-UHFFFAOYSA-N
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Description

5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol is a biphenyl derivative characterized by the presence of two iodine atoms and two hydroxyl groups on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol typically involves the iodination of a biphenyl precursor. One common method is the copper-catalyzed enantioselective ring-opening reaction of ortho, ortho’-dibromo substituted cyclic diaryliodonium with lithium iodide. This reaction yields an optically active product with two C—I bonds, which can be further functionalized .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Metalation: Reagents like n-butyllithium or Grignard reagents.

Major Products

    Substitution Products: Various functionalized biphenyl derivatives.

    Oxidation Products: Quinones.

    Reduction Products: Hydrocarbons.

    Metalation Products: Organometallic compounds.

Mechanism of Action

The mechanism of action of 5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol involves its interaction with molecular targets through its iodine and hydroxyl groups. These functional groups enable the compound to participate in various chemical reactions, including electrophilic and nucleophilic substitutions. The iodine atoms can form halogen bonds, while the hydroxyl groups can form hydrogen bonds, facilitating interactions with biological molecules and catalysts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Diiodo-[1,1’-biphenyl]-2,2’-diol is unique due to the presence of both iodine and hydroxyl groups, which provide a versatile platform for further functionalization and applications in various fields. Its ability to undergo diverse chemical reactions and form stable complexes with metals and biological molecules makes it a valuable compound in research and industry .

Properties

Molecular Formula

C12H8I2O2

Molecular Weight

438.00 g/mol

IUPAC Name

2-(2-hydroxy-5-iodophenyl)-4-iodophenol

InChI

InChI=1S/C12H8I2O2/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6,15-16H

InChI Key

NQPMNGDKXAKHHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)C2=C(C=CC(=C2)I)O)O

Origin of Product

United States

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